molecular formula C29H28O6 B14958529 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958529
M. Wt: 472.5 g/mol
InChI Key: HRRVUXQTZXOBTK-UHFFFAOYSA-N
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Description

3,4-Bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative structurally characterized by a saturated benzo[c]chromen-6-one core substituted at positions 3 and 4 with 3-methoxybenzyloxy groups. This compound belongs to a broader class of benzo[c]chromen-6-one derivatives, which are extensively studied for their fluorescence properties and biological activities, including metal sensing and enzyme inhibition .

Properties

Molecular Formula

C29H28O6

Molecular Weight

472.5 g/mol

IUPAC Name

3,4-bis[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C29H28O6/c1-31-21-9-5-7-19(15-21)17-33-26-14-13-24-23-11-3-4-12-25(23)29(30)35-27(24)28(26)34-18-20-8-6-10-22(16-20)32-2/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3

InChI Key

HRRVUXQTZXOBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)OCC5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various methods. One commonly used method involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. it is known to exert its biological activities through various mechanisms, including:

    Enzyme Inhibition: Inhibits the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase.

    Signaling Pathways: Modulates signaling pathways like PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)

  • Structure : Partially saturated core with a hydroxyl group at position 3.
  • Key Properties :
    • Acts as a selective "on-off" fluorescent sensor for Iron(III) in aqueous environments due to fluorescence quenching upon Fe³⁺ binding .
    • Exhibits rapid cellular penetration in SK-N-AS and DBTRG-05MG cell lines, attributed to moderate lipophilicity (logP ~2.8) .
    • Lacks the bulky 3-methoxybenzyloxy substituents of the target compound, resulting in lower molecular weight (MW: 230.26 g/mol vs. 396.42 g/mol for the target compound) and distinct electronic properties .

Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)

  • Structure : Unsaturated core with a hydroxyl group at position 3.
  • Key Properties :
    • Demonstrates fluorescence-based Fe³⁺ sensing but with faster signal attenuation compared to THU-OH, likely due to oxidative instability of the unsaturated ring .
    • Lower cellular retention in fluorescence microscopy assays, suggesting reduced membrane affinity .

4m (3-((3,5-Dimethoxybenzyl)Oxy)-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)

  • Structure : Similar saturated core but with a single 3,5-dimethoxybenzyloxy group at position 3.
  • Key Properties :
    • Synthesized as a PDE2 inhibitor (IC₅₀ = 34.35 µM), highlighting the role of methoxybenzyl substituents in enhancing enzyme binding .
    • Higher lipophilicity (logP ~3.5) compared to THU-OH, improving membrane penetration but reducing aqueous solubility .

Comparative Analysis of Fluorescence and Metal Binding

Property Target Compound THU-OH Urolithin B
Fe³⁺ Sensing Mechanism Not reported "On-off" quenching "On-off" quenching
Cellular Retention Likely high* Moderate Low
Lipophilicity (logP) ~4.2 (predicted) ~2.8 ~2.5
Molecular Weight (g/mol) 396.42 230.26 228.24

*Inferred from bulky 3-methoxybenzyl groups enhancing membrane affinity .

Physicochemical Properties

Parameter Target Compound 4m Urolithin B
Water Solubility Low (predicted) Low Moderate
Melting Point Not reported 98.5–99.2°C 210–212°C
Synthetic Yield Not reported 64.6% 55–70%

Research Implications and Limitations

While the target compound shares structural motifs with THU-OH and Urolithin B, its functional properties remain understudied. Existing data on analogs suggest:

  • Fluorescence Applications : Bulky substituents may reduce Fe³⁺ sensitivity but improve selectivity for larger metal ions .
  • Drug Design : The 3-methoxybenzyl groups could be modified to balance lipophilicity and target engagement, as seen in PDE2 inhibitors .

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